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Compound of Interest

Compound Name: MX106-4C

Cat. No.: B12373377 Get Quote

Disclaimer: This document provides a summary of the currently available preclinical data on

MX106-4C. No specific studies detailing the pharmacokinetic properties (Absorption,

Distribution, Metabolism, and Excretion - ADME) of MX106-4C were identified in the public

domain as of December 2025. Therefore, this guide focuses on the compound's mechanism of

action, in vitro efficacy, and associated experimental methodologies.

Introduction
MX106-4C is a novel survivin inhibitor that has demonstrated significant potential in

overcoming multidrug resistance (MDR) in cancer cells, particularly in colorectal cancer.[1][2][3]

It exhibits selective toxicity towards cancer cells that overexpress the ATP-binding cassette

transporter B1 (ABCB1), also known as P-glycoprotein (P-gp).[1][2] This unique characteristic,

termed collateral sensitivity, makes MX106-4C a promising candidate for further preclinical and

clinical development. This technical guide summarizes the key findings on the biological activity

and mechanism of action of MX106-4C.

In Vitro Biological Activity
MX106-4C has been evaluated for its cytotoxic effects across a panel of human cancer cell

lines. The compound shows potent antiproliferative activity, especially in cell lines with high

levels of ABCB1 expression.

Table 1: In Vitro Antiproliferative Activity of MX106-4C
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Cell Line Cancer Type
ABCB1
Expression

IC50 (µM) Reference

A375 Melanoma Low
~2.0 (as MX-

106)
[4]

RPMI7951 Melanoma Low Not Specified [4]

MDA-MB-435 Melanoma Low Not Specified [4]

MDA-MB-

435/LCC6MDR1
Melanoma High Not Specified [4]

MDA-MB-453 Breast Cancer Low Not Specified [4]

SKBR3 Breast Cancer Low Not Specified [4]

P-gp

overexpressing

colon cancer

cells

Colon Cancer High

>10-fold more

cytotoxic than in

sensitive cell

lines

[2]

Note: Specific IC50 values for MX106-4C were not detailed in the provided search results, but

its parent compound, MX-106, had an average IC50 of 2.0 µM in a panel of six cancer cell

lines.[4] MX106-4C was identified as the lead compound with the most potent selective toxicity

to P-gp overexpressing cells among a series of analogs.[2]

Mechanism of Action
The primary mechanism of action of MX106-4C involves the inhibition of survivin, a member of

the inhibitor of apoptosis (IAP) protein family.[1][3] Its selective toxicity in ABCB1-positive cells

is dependent on the expression and function of the ABCB1 transporter.[1]

The key mechanistic features are:

ABCB1-Dependent Survivin Inhibition: MX106-4C's cytotoxic effect is directly linked to the

presence of functional ABCB1. This effect can be reversed by ABCB1 inhibitors, knockout of

the ABCB1 gene, or mutations that impair ABCB1 function.[1]
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Induction of Apoptosis: By inhibiting survivin, MX106-4C triggers programmed cell death

(apoptosis). This is evidenced by the activation of caspases-3 and -7.[1]

Cell Cycle Arrest: The compound causes cell cycle arrest, which is associated with the

modulation of the p21-CDK4/6-pRb pathway.[1]

Synergistic Effects: MX106-4C can act synergistically with conventional chemotherapy

agents like doxorubicin. It has also been shown to re-sensitize ABCB1-positive cancer cells

to doxorubicin by reducing the expression of ABCB1 over long-term exposure.[1][3]

Below is a diagram illustrating the proposed signaling pathway of MX106-4C in ABCB1-positive

cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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